Décaméthoxine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

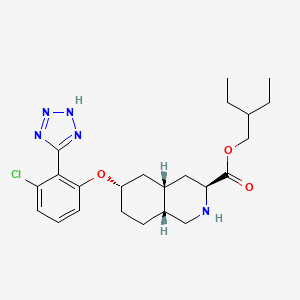

Decamethoxine, also known as Septefril, is a cationic gemini surfactant . It exhibits strong bactericidal and fungicidal effects . Decamethoxine modifies the permeability of the microbial cell membrane, resulting in the destruction and death of diverse microorganisms .

Molecular Structure Analysis

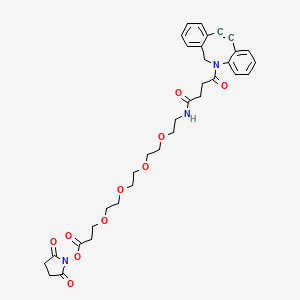

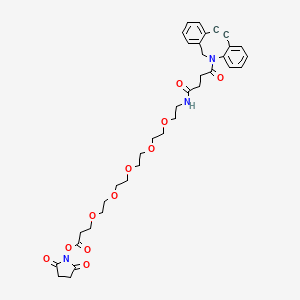

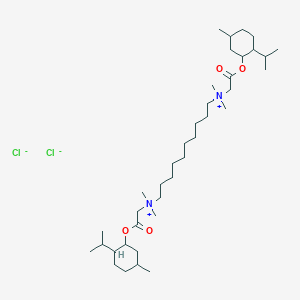

Decamethoxine has a molecular weight of 693.91 and a chemical formula of C38H74Cl2N2O4 . Its structure can be found in various databases .Chemical Reactions Analysis

Decamethoxine has been studied for its reaction with eosin Y in medicines . The fluorescence spectra of reagents of different charges and hydrophobicity in aqueous solutions have been studied .Physical And Chemical Properties Analysis

Decamethoxine is a cationic gemini surfactant . It exhibits strong bactericidal and fungicidal effects . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique

Détection par fluorescence dans les médicaments

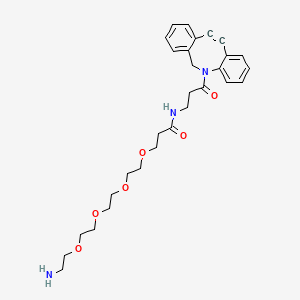

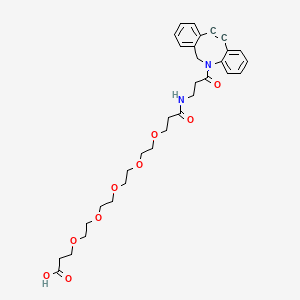

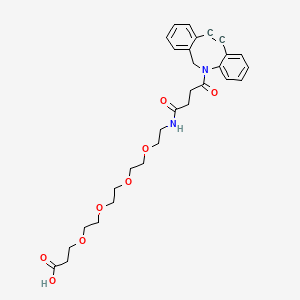

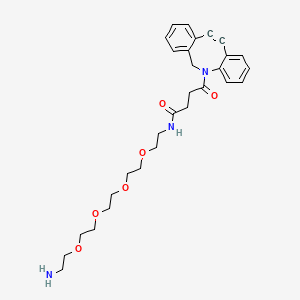

La Décaméthoxine a été utilisée dans le domaine de la détection par fluorescence {svg_1}. Elle présente des propriétés similaires à celles des tensioactifs cationiques, ce qui la rend appropriée pour réagir avec l'éosine Y dans les médicaments {svg_2}. Cette méthode a été utilisée pour détecter la teneur en substances organiques hydrophobes de nature cationique {svg_3}. L'augmentation du signal analytique du tensioactif avec une contribution croissante du rôle des interactions électrostatiques entre la particule de réactif et le tensioactif ionique a été démontrée {svg_4}.

Prévention et traitement des complications respiratoires infectieuses

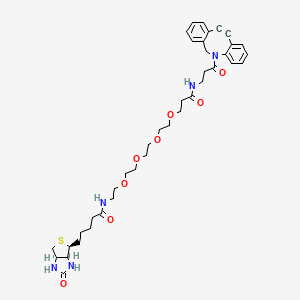

Des inhalations d'antiseptiques ammonium quaternaire à base de this compound ont été utilisées dans la prévention et le traitement des complications respiratoires infectieuses chez les enfants gravement malades {svg_5}. L'utilisation d'inhalations de this compound associée à une antibiothérapie systémique a amélioré les paramètres de compliance dynamique et diminué la résistance pulmonaire chez les patients après 48 à 72 heures de ventilation mécanique {svg_6}. Elle permet également une réduction efficace du nombre d'agents pathogènes dans les voies respiratoires {svg_7}.

Applications biomédicales dans l'administration de médicaments

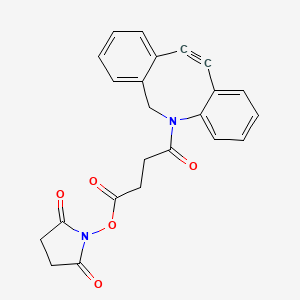

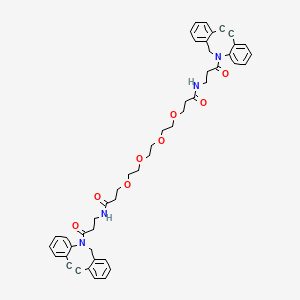

La this compound a des applications potentielles dans le domaine de la recherche biomédicale, en particulier dans l'administration de médicaments {svg_8}. Des chercheurs ont découvert que des échafaudages de chitine de type tissu provenant de l'éponge Ianthella flabelliformis, qui retiennent la this compound antiseptique absorbée à partir d'une solution éthanolique à 0,1 %, pourraient être utilisés pour l'administration de médicaments {svg_9}.

Mécanisme D'action

Decamethoxine modifies the permeability of the microbial cell membrane, resulting in the destruction and death of diverse microorganisms . It has a wide spectrum of antimicrobial action on Gram-positive bacteria, Gram-negative bacteria, protozoa, dermatophyte, yeast-like fungi of Candida genus, and viruses .

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Decamethoxine involves the reaction of 1,5-dibromopentane with methanol to form 1,5-dibromopentyl methylether, which is then reacted with sodium methoxide to form Decamethoxine.", "Starting Materials": [ "1,5-dibromopentane", "methanol", "sodium methoxide" ], "Reaction": [ "1. 1,5-dibromopentane is reacted with methanol in the presence of a base catalyst to form 1,5-dibromopentyl methylether.", "2. The resulting 1,5-dibromopentyl methylether is then reacted with sodium methoxide in methanol to form Decamethoxine.", "3. The Decamethoxine product is then isolated and purified using standard techniques such as filtration and recrystallization." ] } | |

Numéro CAS |

38146-42-8 |

Formule moléculaire |

C38H74ClN2O4+ |

Poids moléculaire |

658.5 g/mol |

Nom IUPAC |

10-[dimethyl-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl]azaniumyl]decyl-dimethyl-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl]azanium;chloride |

InChI |

InChI=1S/C38H74N2O4.ClH/c1-29(2)33-21-19-31(5)25-35(33)43-37(41)27-39(7,8)23-17-15-13-11-12-14-16-18-24-40(9,10)28-38(42)44-36-26-32(6)20-22-34(36)30(3)4;/h29-36H,11-28H2,1-10H3;1H/q+2;/p-1 |

Clé InChI |

MHCHXQXZLISYMN-UHFFFAOYSA-M |

SMILES |

CC1CCC(C(C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)OC2CC(CCC2C(C)C)C)C(C)C.[Cl-].[Cl-] |

SMILES canonique |

CC1CCC(C(C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)OC2CC(CCC2C(C)C)C)C(C)C.[Cl-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Decamethoxine; Dekametoksin. |

Origine du produit |

United States |

Q & A

Q1: How does decamethoxine exert its antimicrobial effect?

A1: Decamethoxine, a quaternary ammonium compound, primarily acts by disrupting bacterial cell membranes. [] Its cationic nature allows it to interact with the negatively charged phospholipids in bacterial membranes, leading to increased permeability and leakage of cellular contents. [] This disruption ultimately results in bacterial cell death. []

Q2: Does decamethoxine affect human cells in the same way as bacterial cells?

A2: While decamethoxine effectively targets bacterial cell membranes, research suggests it has minimal impact on human cells. [] This selective toxicity is attributed to the significant differences in membrane composition between bacterial and human cells. []

Q3: What is the molecular formula and weight of decamethoxine?

A3: Decamethoxine's molecular formula is C26H52Cl2N4O4, and its molecular weight is 559.66 g/mol. []

Q4: What spectroscopic data is available to characterize decamethoxine?

A4: Desorption-field mass spectrometry analysis of decamethoxine revealed intensive quasimolecular ions [M.Cl]+ and [M]++, confirming its presence in samples. [] This technique proves reliable in identifying bisquaternary ammonium compounds like decamethoxine. [] Further research also utilized UV/Vis spectroscopy, observing spectral shifts indicative of supramolecular interactions between decamethoxine and curcumin, impacting its adsorption characteristics on silica. []

Q5: What applications of decamethoxine are being explored in wound healing?

A5: Decamethoxine's potent antimicrobial activity makes it valuable in managing wound infections. [] It is incorporated into various wound dressings, including those based on calcium alginate [] and poly(2-hydroxyethyl methacrylate). [] These dressings provide controlled release of decamethoxine directly into the wound site, promoting a clean healing environment. []

Q6: Can decamethoxine be used with other antimicrobial agents?

A6: Research suggests that decamethoxine can potentiate the antimicrobial activity of other agents. For instance, combining decamethoxine with poviargol significantly enhanced its bactericidal and disinfecting effects against chronic purulent otitis media pathogens. [] Additionally, subinhibitory concentrations of decamethoxine were found to increase the susceptibility of fluoroquinolone and tobramycin resistant Pseudomonas aeruginosa strains to these antibiotics. []

Q7: How stable is decamethoxine under different storage conditions?

A7: While detailed stability data from the provided research is limited, one study did analyze the impact of povidone-iodine dissolution on its antimicrobial efficacy. [] The findings indicated a reduction in efficacy for a 2% povidone-iodine solution. [] This highlights the importance of carefully considering formulation and storage conditions to maintain decamethoxine's stability and efficacy.

Q8: What strategies are employed to improve the delivery and bioavailability of decamethoxine?

A8: Various delivery systems are being explored to enhance decamethoxine's therapeutic efficacy. Incorporating decamethoxine into dental medicinal films [] aims to provide controlled and localized release within the oral cavity, improving treatment outcomes for conditions like aphthous stomatitis. [] Additionally, nebulized delivery of decamethoxine is being investigated for managing respiratory infections, enabling direct application to the respiratory tract. []

Q9: What preclinical models are used to investigate decamethoxine's efficacy?

A9: Animal models, particularly rodent models, are frequently employed to assess the efficacy of decamethoxine. For instance, a rat model of experimental peritonitis demonstrated that decamethoxine solutions effectively reduced inflammation and promoted healing. [] Similarly, in a rat model of chronic purulent-necrotic wounds, local application of decamethoxine accelerated wound closure and epithelialization. []

Q10: Is there evidence supporting decamethoxine's efficacy in clinical settings?

A10: Several clinical studies highlight the therapeutic benefits of decamethoxine. In patients with acute infectious exacerbations of COPD, nebulized decamethoxine significantly reduced hospitalization duration compared to placebo. [] Furthermore, in patients with purulent inflammatory diseases, topical application of decamethoxine effectively reduced microbial load and promoted wound healing. []

Q11: Are there concerns about cross-resistance with other antimicrobial agents?

A11: Importantly, research indicates that Candida albicans strains resistant to decamethoxine remained susceptible to other antifungal agents like decaminum, levorinum, and nystatin. [] This lack of cross-resistance highlights the potential for utilizing decamethoxine in combination therapy or as an alternative treatment option for infections involving resistant strains.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.